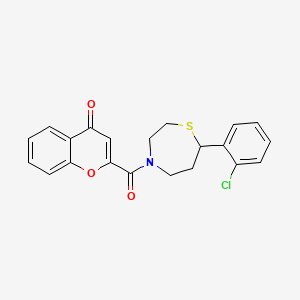
2-(7-(2-クロロフェニル)-1,4-チアゼパン-4-カルボニル)-4H-クロメン-4-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the class of compounds it belongs to and its role or use .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .科学的研究の応用
抗菌活性
カルコンは、その抗菌性について広く研究されてきました。カルコンは、バクテリア、真菌、ウイルスなどの幅広い微生物に対して作用します。 この化合物は、2-クロロフェニル基の存在により、これらの特性が強化され、新しい抗菌剤の開発候補となります .
抗炎症作用
カルコンの抗炎症作用は、よく知られています。カルコンは、炎症に寄与する様々な化学メディエーターを阻害することができます。 この化合物は、その特異的な構造により、炎症の軽減効果について研究されており、炎症性疾患の治療のための新しい経路を提供する可能性があります .
抗がん作用および抗腫瘍作用
カルコンは、抗がん作用および抗腫瘍作用を示すことが知られています。カルコンは、癌細胞のアポトーシスを誘導し、癌細胞の増殖を阻害することができます。 この化合物の4H-クロメン-4-オン部分は、様々な癌細胞株に対する細胞毒性剤として作用する可能性について検討することができます .
抗酸化作用
フリーラジカルによる酸化ストレスは、多くの病気に関与しています。カルコンは、有意な抗酸化作用を示しており、酸化損傷によって引き起こされる疾患の治療薬の開発に役立つ可能性があります。 この化合物の電子供与基および電子求引基は、その抗酸化能力を高めるために最適化される可能性があります .
抗マラリア活性
カルコンは、マラリア寄生虫のライフサイクルを妨げる能力により、有望な抗マラリア薬として認識されています。 2-(7-(2-クロロフェニル)-1,4-チアゼパン-4-カルボニル)-4H-クロメン-4-オンは、合成して抗マラリア効果について試験することができ、マラリア対策に貢献する可能性があります .
抗リーシュマニア活性
リーシュマニア症は、原虫寄生虫によって引き起こされる病気であり、カルコンはこれらの寄生虫に対して活性を示しています。 この化合物のチアゼパン環は、その抗リーシュマニア特性に不可欠であり、さらなる研究により、リーシュマニア症の新しい治療法の開発につながる可能性があります .
作用機序
Chromen-4-one derivatives
Chromen-4-one is a class of compounds that are often associated with a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties . The exact mechanism of action can vary depending on the specific derivative and its molecular structure.
Thiazepane derivatives
Thiazepane is a seven-membered heterocyclic compound containing nitrogen and sulfur. Compounds containing a thiazepane ring can exhibit various biological activities. For example, some benzothiazepine derivatives (which contain a fused benzene and thiazepane ring) are known to have calcium channel blocking activity .
2-chlorophenyl derivatives
The 2-chlorophenyl group is a common feature in many biologically active compounds. For instance, it is found in the structure of certain benzodiazepines, which are widely used as tranquilizers .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3S/c22-16-7-3-1-5-14(16)20-9-10-23(11-12-27-20)21(25)19-13-17(24)15-6-2-4-8-18(15)26-19/h1-8,13,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHWVFBDZLHFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
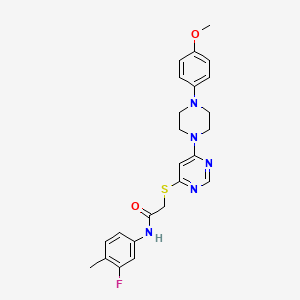
![4-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2563886.png)
![N-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)isonicotinamide](/img/structure/B2563888.png)
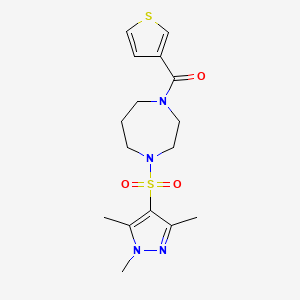
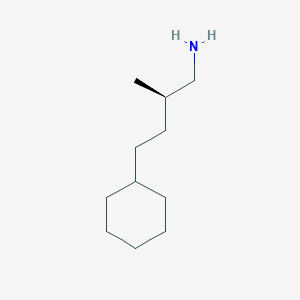
![7-Cyclopentyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2563894.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2563896.png)
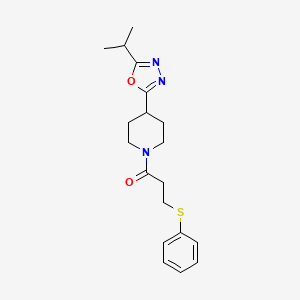

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2563899.png)
![N-(benzo[d]thiazol-5-yl)-2,2-diphenylacetamide](/img/structure/B2563900.png)
![[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]-acetic acid](/img/structure/B2563901.png)
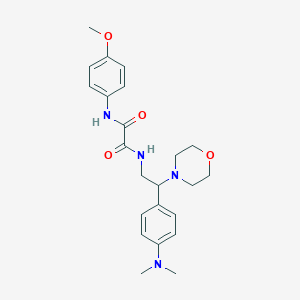
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-1H-indole-6-carboxamide](/img/structure/B2563908.png)
